![molecular formula C25H25N3O3S2 B2671822 3-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide CAS No. 923387-91-1](/img/structure/B2671822.png)

3-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

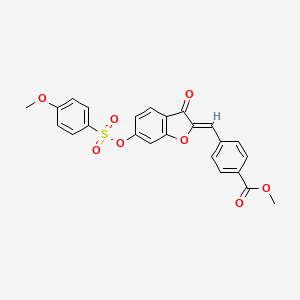

The compound is an organic molecule with several functional groups. It contains a benzylsulfonyl group, a thiazole ring, and a pyridine ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .

Molecular Structure Analysis

The presence of a thiazole ring and a pyridine ring in the molecule suggests that it could have interesting electronic properties. Thiazole is a heterocyclic compound, and it’s known for its aromaticity and ability to participate in various chemical reactions . Pyridine is a basic heterocyclic compound, often used as a solvent and reagent in organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and reactivity .Scientific Research Applications

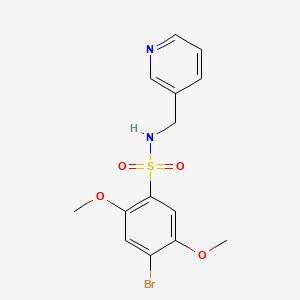

Heterocyclic Compound Synthesis

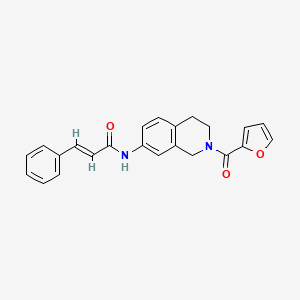

The research in heterocyclic chemistry involves the development of novel synthetic methodologies to create compounds with potential biological activities. For example, the one-pot multicomponent approach to synthesize thiazolo[3,2-a]pyridines has shown promising results in the field of cancer research, with some compounds exhibiting anticancer activity across various cancer cell lines (Altug et al., 2011). Similarly, microwave-assisted synthesis techniques have been applied to create novel Pyrido[3,2-f][1,4]thiazepines, showcasing an efficient way to produce compounds with unusual coupling properties (Faty et al., 2011).

Anticancer Activity

Several synthesized compounds have been evaluated for their anticancer properties. N-Aryl-C-arylsulfonylformohydrazidoyl bromides have shown to yield pyrazole derivatives with potential therapeutic applications (Hassaneen et al., 1985). Moreover, some N-[6-indazolyl]arylsulfonamides have been studied for their antiproliferative and apoptotic activities against human tumor cell lines, displaying significant activity (Abbassi et al., 2014).

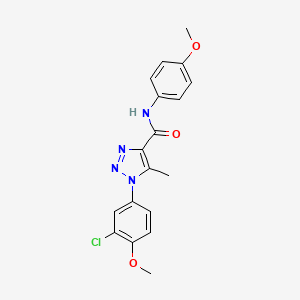

Antimalarial and Antiviral Activity

Research has extended into the antimalarial and antiviral domains as well. A study on the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles showcased their in vitro antimalarial activity and provided insights into their ADMET properties (Fahim & Ismael, 2021).

Anticancer and Fluorescence Properties

The synthesis of Co(II) complexes of thiazol-2-yl benzenesulphonamide derivatives has been explored, focusing on their fluorescence properties and anticancer activity, presenting a novel approach towards cancer treatment (Vellaiswamy & Ramaswamy, 2017).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-benzylsulfonyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3S2/c1-2-21-11-6-12-22-24(21)27-25(32-22)28(17-20-10-7-14-26-16-20)23(29)13-15-33(30,31)18-19-8-4-3-5-9-19/h3-12,14,16H,2,13,15,17-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVPSCKXACWQKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCS(=O)(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methoxybenzamide](/img/structure/B2671744.png)

![4-ethyl-2-[4-(3-methoxybenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2671747.png)

![1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/no-structure.png)

![N-[2-(Ethylthio)ethyl]cyclohexanamine hydrochloride](/img/structure/B2671754.png)

![tert-Butyl N-[2-(3-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B2671755.png)

![1-(4-Methylphenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2671756.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2671760.png)

![5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 5-oxo-2,3-dihydro-, (2,3-dichlorophenyl)amide](/img/structure/B2671762.png)